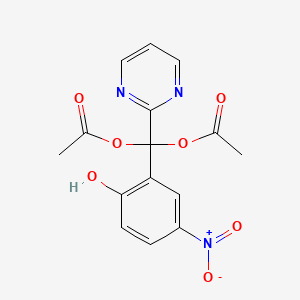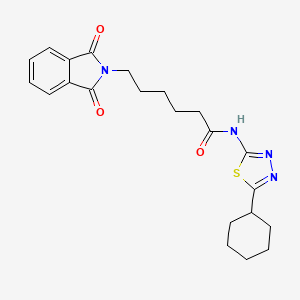![molecular formula C19H17Cl3N4O B4626063 N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B4626063.png)
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dichlorophenyl)urea
説明
Synthesis Analysis
The synthesis of urea derivatives involves reactions between specific isocyanates and amines, leading to compounds with diverse bioactivities. While the exact synthesis of the specified compound is not documented in available literature, similar urea derivatives are synthesized through reactions of amines with isocyanates under controlled conditions. These processes often involve the use of solvents and catalysts to facilitate the reaction and improve yields. For example, the synthesis of N-substituted-phenyl-N'-(1-methyl-3-ethyl-4-chloro-5-pyrazole-formyl)ureas showcases the general approach to urea derivative synthesis (Xie Xian-ye, 2007).
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of a urea scaffold, which can engage in intramolecular hydrogen bonding, leading to a planar structure. This planarity is crucial for the stability and reactivity of the compound. Crystallographic studies of similar compounds reveal that these structures can form hydrogen-bonded dimers and engage in π–π stacking interactions, which are essential for their solid-state properties and biological activities (Xin-jian Song et al., 2008).
Chemical Reactions and Properties
Urea derivatives can participate in a range of chemical reactions, reflecting their versatile chemical properties. These reactions include hydrogen bonding, π–π stacking interactions, and potentially the formation of dimers through N-H···O interactions. Such interactions not only define their structural integrity but also their functional behavior in biological systems and material applications. The synthesis and properties of 1-[(adamantan-1-yl)methyl]-3-pyrazolyl ureas, for instance, illustrate the compound's potential inhibitory activity, highlighting the relevance of its chemical reactions and interactions (V. D'yachenko et al., 2019).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, crystallinity, and melting points, are closely linked to their molecular structure. The planarity of the urea scaffold and the nature of substituents significantly influence these properties. For example, the crystal structure and solubility in water of synthesized compounds provide insight into their potential applications and behavior in different environments. Studies on the crystallization and structural characterization of similar compounds shed light on these aspects, revealing their conformational and crystalline characteristics (B. Kariuki et al., 2021).
Chemical Properties Analysis
The chemical properties of urea derivatives, such as reactivity, stability, and biological activity, are pivotal for their application in various fields. These properties are determined by the urea core structure and the nature of the substituents. The ability of these compounds to form hydrogen bonds and engage in π–π stacking interactions contributes to their stability and reactivity. Furthermore, their biological activities, such as fungicidal and plant growth-regulating properties, are directly related to their chemical structure (Tan Xiao-hong, 2006).
科学的研究の応用
Potential Anti-Cancer Agents
Pyrazole derivatives have been synthesized and identified with potential applications as anti-cancer agents. Studies suggest that these compounds could be used as photosensitizers in photovoltaic systems due to their large oscillator strengths. Docking studies also propose potential negative responses against human microsomal prostaglandin E synthase 1, indicating their relevance in cancer research (Renjith Thomas et al., 2019).
Agronomic Performance and Reactive Nitrogen Losses
In agronomy, urea derivatives have been studied for their effects on agronomic performance and reactive nitrogen losses during irrigated potato production. The addition of biostimulants and inhibitors to urea can influence tuber yield and nitrogen loss as nitrate (NO3−) and nitrous oxide (N2O), with specific urea derivatives potentially reducing ammonia emissions and enhancing fertilizer nitrogen crop uptake (E. F. Souza, C. Rosen, R. Venterea, 2019).
Chemical Synthesis and Structure Analysis
The chemical structure and synthesis of urea derivatives have been extensively explored, with studies revealing their crystalline structures and potential as low molecular weight hydrogelators. These investigations highlight the importance of urea derivatives in material science and chemical engineering, offering insights into their molecular arrangements and interactions (Seonghwa Cho et al., 2015).
特性
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(2,3-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl3N4O/c1-11-18(24-19(27)23-16-9-5-8-15(21)17(16)22)12(2)26(25-11)10-13-6-3-4-7-14(13)20/h3-9H,10H2,1-2H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDCPXCNWUWUIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)NC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(2,3-dichlorophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{4-[(4-methoxy-3-methylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4625982.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-cyclopropylacetamide](/img/structure/B4625993.png)

![5-{[(2-methoxy-5-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4625999.png)
![N-(2,4-dimethylphenyl)-2-[(4-methyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4626004.png)
![dimethyl [1,5-bis(dimethylamino)-2,4-pentadien-1-ylidene]malonate](/img/structure/B4626012.png)

![1-[2-(2-chlorophenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4626031.png)
![N,N-dibenzyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4626037.png)

![2-[(2-chloro-4-fluorophenoxy)acetyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide](/img/structure/B4626057.png)
![1-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B4626067.png)
![3-[4-(benzyloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B4626078.png)
![{3-(3-methoxybenzyl)-1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}methanol](/img/structure/B4626085.png)